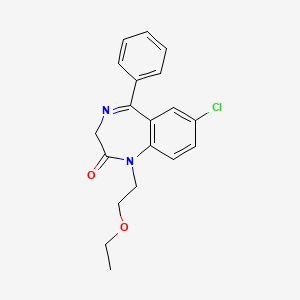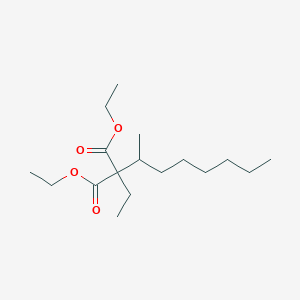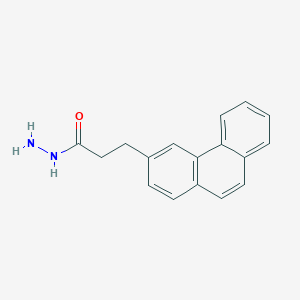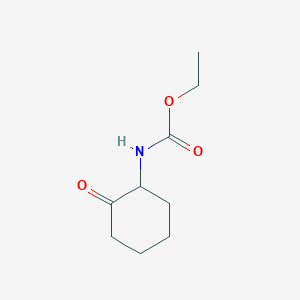
Quinolinol, dichloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinolinol, dichloro-: This compound is notable for its broad spectrum of biological activities, including antimicrobial, antifungal, and antitumor properties . It is used in various fields such as medicine, chemistry, and industry due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of quinolinol, dichloro- typically involves the chlorination of 8-hydroxyquinoline. One common method includes the use of phosphorus oxychloride as a chlorinating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods: Industrial production of quinolinol, dichloro- follows similar synthetic routes but on a larger scale. The process involves hydrolysis and acid adjustment of 4-hydroxyl-7-chloro-quinoline-3-carboxylic acid ethyl ester, followed by decarboxylation and chlorination . This method ensures a consistent and high-yield production suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: Quinolinol, dichloro- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include halogenation and nitration, where reagents like chlorine or nitric acid are used.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Chlorine gas or nitric acid under controlled temperatures.
Major Products Formed:
Oxidation: Quinolinol derivatives with additional oxygen-containing functional groups.
Reduction: Reduced quinolinol compounds with fewer double bonds.
Substitution: Halogenated or nitrated quinolinol derivatives.
Scientific Research Applications
Quinolinol, dichloro- has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.
Biology: Exhibits antimicrobial and antifungal activities, making it useful in biological studies.
Medicine: Investigated for its antitumor properties and potential use in cancer therapy.
Industry: Employed in the synthesis of various chemical products and as an analytical reagent.
Mechanism of Action
The mechanism by which quinolinol, dichloro- exerts its effects involves its ability to chelate metal ions. This chelation disrupts the function of metal-dependent enzymes in microorganisms, leading to their inhibition . Additionally, it can induce DNA damage in cancer cells, triggering apoptosis and cell cycle arrest .
Comparison with Similar Compounds
Chloroxine: Another dichloro derivative of quinoline with similar antimicrobial properties.
5-Chloro-8-quinolinol: A mono-chlorinated derivative with slightly different biological activities.
5,7-Diiodo-8-hydroxyquinoline: An iodinated analogue with enhanced antimicrobial properties.
Uniqueness: Quinolinol, dichloro- is unique due to its dual chlorine substitutions, which enhance its biological activity and make it more effective in various applications compared to its mono-substituted or iodinated counterparts .
Properties
IUPAC Name |
3,4-dichloro-1H-quinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2NO/c10-7-5-3-1-2-4-6(5)12-9(13)8(7)11/h1-4H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDTQUVPXSUZSAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)N2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00382919 |
Source


|
| Record name | Quinolinol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12041-77-9 |
Source


|
| Record name | Quinolinol, dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00382919 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![1-[Ethoxy(phenyl)methyl]pyrrolidin-2-one](/img/structure/B14726831.png)


![1-[(E)-(2,4-dihydroxyphenyl)methylideneamino]-3-octadecylthiourea](/img/structure/B14726862.png)
